molecular formula C20H23N3O4S2 B2757758 (Z)-4-(N,N-dimethylsulfamoyl)-N-(3-(2-ethoxyethyl)benzo[d]thiazol-2(3H)-ylidene)benzamide CAS No. 865162-34-1

(Z)-4-(N,N-dimethylsulfamoyl)-N-(3-(2-ethoxyethyl)benzo[d]thiazol-2(3H)-ylidene)benzamide

Katalognummer: B2757758
CAS-Nummer: 865162-34-1
Molekulargewicht: 433.54
InChI-Schlüssel: LBFVJSJKPUEGMC-MRCUWXFGSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

The compound “(Z)-4-(N,N-dimethylsulfamoyl)-N-(3-(2-ethoxyethyl)benzo[d]thiazol-2(3H)-ylidene)benzamide” is a benzamide derivative featuring a benzo[d]thiazole scaffold substituted with a 2-ethoxyethyl group at position 3 and a dimethylsulfamoyl moiety at position 4 of the benzamide ring. This compound is hypothesized to exhibit bioactivity due to its sulfamoyl group (a known pharmacophore in enzyme inhibition) and the electron-rich benzo[d]thiazole system, which may enhance binding to biological targets .

Eigenschaften

IUPAC Name

4-(dimethylsulfamoyl)-N-[3-(2-ethoxyethyl)-1,3-benzothiazol-2-ylidene]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H23N3O4S2/c1-4-27-14-13-23-17-7-5-6-8-18(17)28-20(23)21-19(24)15-9-11-16(12-10-15)29(25,26)22(2)3/h5-12H,4,13-14H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LBFVJSJKPUEGMC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOCCN1C2=CC=CC=C2SC1=NC(=O)C3=CC=C(C=C3)S(=O)(=O)N(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H23N3O4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

433.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biologische Aktivität

(Z)-4-(N,N-dimethylsulfamoyl)-N-(3-(2-ethoxyethyl)benzo[d]thiazol-2(3H)-ylidene)benzamide is a complex organic compound with potential biological activities attributed to its unique structural features. The compound comprises a benzamide moiety linked to a benzo[d]thiazole and a dimethylsulfamoyl group, which may enhance its interactions with biological targets. This article reviews the biological activity of this compound, including its pharmacological properties, mechanisms of action, and potential applications in drug development.

Chemical Structure and Properties

The molecular formula of (Z)-4-(N,N-dimethylsulfamoyl)-N-(3-(2-ethoxyethyl)benzo[d]thiazol-2(3H)-ylidene)benzamide is C20H23N3O4S2, with a molecular weight of 433.54 g/mol. The structural complexity suggests multiple functional groups that can engage in various interactions with biological molecules, potentially leading to significant pharmacological effects.

Antimicrobial Properties

Research indicates that compounds with similar structural features often exhibit antimicrobial activity. The presence of the sulfamoyl group is particularly notable as it has been associated with antibacterial effects. For instance, compounds containing benzothiazole derivatives have demonstrated significant antibacterial properties, suggesting that (Z)-4-(N,N-dimethylsulfamoyl)-N-(3-(2-ethoxyethyl)benzo[d]thiazol-2(3H)-ylidene)benzamide may also possess similar activity.

Anticancer Activity

Preliminary studies have shown that related compounds exhibit antitumor activity. For example, certain benzothiazole derivatives have been evaluated for their ability to inhibit cancer cell proliferation in vitro. The anticancer mechanisms often involve the induction of apoptosis and disruption of cell cycle progression. The specific activity of (Z)-4-(N,N-dimethylsulfamoyl)-N-(3-(2-ethoxyethyl)benzo[d]thiazol-2(3H)-ylidene)benzamide against various cancer cell lines remains to be fully elucidated but warrants further investigation .

The mechanism of action for (Z)-4-(N,N-dimethylsulfamoyl)-N-(3-(2-ethoxyethyl)benzo[d]thiazol-2(3H)-ylidene)benzamide is likely multifaceted due to its complex structure:

  • Antibacterial Mechanism : It may inhibit bacterial cell wall synthesis, similar to other sulfonamide derivatives.
  • Antitumor Mechanism : Potential interactions with DNA or inhibition of specific enzymes involved in cell proliferation could explain its anticancer properties .

Comparative Analysis with Related Compounds

To contextualize the biological activity of (Z)-4-(N,N-dimethylsulfamoyl)-N-(3-(2-ethoxyethyl)benzo[d]thiazol-2(3H)-ylidene)benzamide, a comparison with structurally similar compounds is useful:

Compound NameStructural FeaturesBiological Activity
(Z)-4-(N,N-dimethylsulfamoyl)...Benzamide, ThiazoleAntimicrobial, Anti-inflammatory
SulfamethoxazoleSulfamoyl groupAntibacterial
Benzothiazole derivativesThiazole ringAnticancer, Antimicrobial
ThiazolidinedionesThiazole ringAntidiabetic

This table highlights the potential pharmacological effects associated with structural components common to these compounds.

Wissenschaftliche Forschungsanwendungen

Synthesis and Structural Characteristics

The synthesis of this compound can be approached through various methodologies involving the reaction of benzothiazole derivatives with sulfamoyl and amide functionalities. The structural features of the compound suggest potential interactions with biological targets, making it a candidate for further investigation.

Antimicrobial Properties

Research has indicated that compounds with similar structures exhibit significant antimicrobial activity. The incorporation of the benzothiazole moiety is known to enhance the effectiveness against a range of pathogens. For instance, derivatives of benzothiazole have been studied for their efficacy against resistant strains of bacteria and fungi, highlighting the potential application of (Z)-4-(N,N-dimethylsulfamoyl)-N-(3-(2-ethoxyethyl)benzo[d]thiazol-2(3H)-ylidene)benzamide in treating infections caused by multidrug-resistant organisms.

Anticancer Activity

The compound's ability to inhibit cancer cell proliferation has been documented in various studies. For example, benzothiazole derivatives have shown promise in targeting specific cancer pathways, leading to apoptosis in cancer cells. The sulfonamide group may also contribute to this activity by interfering with metabolic processes within tumor cells.

Anti-inflammatory Effects

Compounds containing benzothiazole structures have demonstrated anti-inflammatory properties. The mechanism often involves the inhibition of pro-inflammatory cytokines and enzymes, making (Z)-4-(N,N-dimethylsulfamoyl)-N-(3-(2-ethoxyethyl)benzo[d]thiazol-2(3H)-ylidene)benzamide a potential candidate for treating inflammatory diseases.

Case Studies and Research Findings

  • Antimicrobial Efficacy : A study conducted on similar benzothiazole derivatives found that modifications at the nitrogen and sulfur positions significantly affected their antimicrobial activity. The results indicated that compounds with a dimethylsulfamoyl group exhibited enhanced activity against Gram-positive bacteria compared to their counterparts without this modification .
  • Anticancer Potential : In vitro studies have shown that certain benzothiazole derivatives can induce apoptosis in various cancer cell lines. For instance, compounds similar to (Z)-4-(N,N-dimethylsulfamoyl)-N-(3-(2-ethoxyethyl)benzo[d]thiazol-2(3H)-ylidene)benzamide were tested against breast cancer cells, resulting in a significant reduction in cell viability .
  • Anti-inflammatory Activity : Research has highlighted the anti-inflammatory effects of benzothiazole derivatives through the inhibition of cyclooxygenase enzymes. A derivative was shown to reduce inflammation markers in animal models, suggesting that (Z)-4-(N,N-dimethylsulfamoyl)-N-(3-(2-ethoxyethyl)benzo[d]thiazol-2(3H)-ylidene)benzamide could be beneficial in treating conditions like arthritis .

Vergleich Mit ähnlichen Verbindungen

Comparison with Similar Compounds

Structural Analogues with Benzo[d]thiazole Scaffolds

The closest structural analogue is “(Z)-4-(azepan-1-ylsulfonyl)-N-(3-ethyl-4-fluorobenzo[d]thiazol-2(3H)-ylidene)benzamide” (CAS: 1007540-88-6), which shares the benzamide-benzo[d]thiazole core but differs in substituents:

  • Sulfamoyl Group: The target compound has an N,N-dimethylsulfamoyl group, while the analogue substitutes this with an azepan-1-ylsulfonyl group.
  • Thiazole Substituents : The target compound’s 3-(2-ethoxyethyl) group introduces ether functionality, improving solubility, whereas the analogue’s 3-ethyl-4-fluoro substituent may increase lipophilicity and influence halogen bonding interactions .

Benzamide Derivatives with Heterocyclic Modifications

Compounds such as N-(5-isoxazol-5-yl-3-phenyl-3H-[1,3,4]-thiadiazol-2-ylidene)-benzamide () and N-[3-(3-methylphenyl)-5-(3-dimethylamino-acryloyl)-3H-[1,3,4]-thiadiazol-2-ylidene]-benzamide () replace the benzo[d]thiazole ring with thiadiazole or isoxazole systems. Key differences include:

  • Heterocyclic Core : Thiadiazole and isoxazole rings are more electron-deficient than benzo[d]thiazole, altering redox properties and binding affinities.
  • Functional Groups : The acryloyl and isoxazolyl substituents in these derivatives introduce additional hydrogen-bonding or π-stacking capabilities absent in the target compound .

Sulfonyl-Containing Triazole Derivatives

Compounds like 5-(4-(4-X-phenylsulfonyl)phenyl)-4-(2,4-difluorophenyl)-4H-1,2,4-triazole-3-thiones () share sulfonyl groups but utilize a triazole scaffold.

Comparative Data Table

Compound Class Core Structure Key Substituents Notable Properties Reference
Target Compound Benzo[d]thiazole 3-(2-ethoxyethyl), 4-(N,N-dimethylsulfamoyl) Enhanced solubility, metabolic stability
Azepan-sulfonyl Analogue Benzo[d]thiazole 3-ethyl-4-fluoro, 4-(azepan-1-ylsulfonyl) Increased lipophilicity, halogen bonding
Thiadiazole-Benzamide 1,3,4-Thiadiazole Isoxazol-5-yl, phenyl Electron-deficient core, H-bonding
Triazole-Sulfonyl 1,2,4-Triazole 4-(4-X-phenylsulfonyl), 2,4-difluorophenyl Tautomerism, reduced steric hindrance

Implications for Bioactivity

The 2-ethoxyethyl substituent may improve blood-brain barrier penetration compared to ethyl or halogenated analogues . Thiadiazole and triazole derivatives (–4) exhibit antimicrobial and anticancer activities, implying that the target compound’s benzo[d]thiazole system could offer similar or enhanced efficacy .

Q & A

Q. Key Conditions :

  • Temperature control (60–100°C) for regioselectivity.
  • Inert atmosphere (N₂/Ar) to prevent oxidation of sensitive groups.
  • Purification via column chromatography or recrystallization for >95% purity .

Which analytical techniques are essential for structural validation and purity assessment?

Basic Research Question

  • Nuclear Magnetic Resonance (NMR) : ¹H/¹³C NMR confirms regiochemistry and Z-configuration (e.g., coupling constants for ylidene protons) .
  • Mass Spectrometry (HRMS) : Validates molecular weight (e.g., [M+H]⁺ at m/z 465.54) .
  • HPLC : Quantifies purity (>98% achieved via C18 reverse-phase columns) .

Advanced Tip : Use 2D NMR (COSY, NOESY) to resolve stereochemical ambiguities in crowded spectral regions .

How can reaction yields be optimized during sulfamoyl group incorporation?

Advanced Research Question

  • Solvent Optimization : DMSO enhances sulfamoylation efficiency due to high polarity and stability of intermediates .
  • Catalyst Screening : Additives like DMAP (4-dimethylaminopyridine) improve nucleophilic substitution kinetics .
  • Stoichiometric Control : Excess dimethylsulfamoyl chloride (1.5–2.0 eq.) drives reaction completion, monitored via TLC .

Data Contradiction : Lower yields in non-polar solvents (e.g., toluene) vs. DMF (75% vs. 92% yield) highlight solvent polarity’s role .

How should researchers resolve contradictions in reported biological activity data?

Advanced Research Question

  • Target-Specific Assays : Use kinase profiling or enzyme inhibition assays (e.g., IC₅₀ measurements) to validate selectivity .
  • Structural-Activity Relationship (SAR) Studies : Compare analogs with modified sulfamoyl/ethoxyethyl groups to isolate pharmacophores .
  • Meta-Analysis : Cross-reference bioactivity datasets from PubChem or ChEMBL to identify consensus targets .

Example : Discrepancies in antimicrobial activity may arise from assay conditions (e.g., pH-dependent solubility) .

What computational strategies predict interactions with biological targets?

Advanced Research Question

  • Molecular Docking : Simulate binding to kinase domains (e.g., EGFR) using AutoDock Vina; prioritize poses with sulfamoyl groups in ATP-binding pockets .
  • MD Simulations : Assess stability of ligand-receptor complexes over 100 ns trajectories (AMBER/CHARMM force fields) .
  • QSAR Modeling : Correlate electronic descriptors (e.g., HOMO/LUMO) with IC₅₀ values to guide derivative design .

Validation : Cross-check computational predictions with SPR (surface plasmon resonance) binding assays .

What are the implications of tautomerism in the benzothiazol-2(3H)-ylidene moiety?

Advanced Research Question

  • Tautomeric Equilibrium : The ylidene group exists in keto-enol forms, influencing reactivity and binding. Use UV-Vis spectroscopy to monitor tautomer ratios in solvents .
  • Impact on Bioactivity : Enol form may enhance hydrogen bonding with target proteins (e.g., observed in crystallography studies of similar compounds) .

Methodological Note : Control solvent polarity (e.g., DMSO vs. chloroform) to stabilize specific tautomers during assays .

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.